4-(4-Bromopyrimidin-2-yl)morpholine
Overview
Description
“4-(4-Bromopyrimidin-2-yl)morpholine” is a chemical compound that belongs to the group of pyrimidine derivatives. It has a CAS Number of 663194-10-3 and a molecular weight of 244.09 .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H10BrN3O . The InChI code is 1S/C8H10BrN3O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Antimicrobial Synthesis
4-(4-Bromopyrimidin-2-yl)morpholine and its analogues have been studied for their potential in synthesizing antimicrobial agents. For instance, novel derivatives combining pyrazole, pyrimidine, and morpholine have shown significant in vitro antimicrobial activity against various bacterial and fungal strains (Desai, Patel, & Dave, 2016).
Synthesis of Potent Muscarinic Agonists
Compounds like 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, related to this compound, have been synthesized as potent muscarinic agonists. These have applications in synthesizing antimicrobials like arecoline derivatives and polygonapholine (Kumar, Sadashiva, & Rangappa, 2007).
Antibacterial Evaluation of Thiazolo[4,5-d]pyrimidines
In another study, the substitution of chlorine atom in thiazolo[4,5-d]pyrimidines with morpholine has been investigated, leading to new compounds with notable antibacterial properties (Rahimizadeh et al., 2011).
DNA-PK Inhibitory Activity
Research on DNA-dependent protein kinase (DNA-PK) inhibitors has also utilized morpholine analogues. These compounds have shown potent DNA-PK inhibitory activity and are considered in potentiating ionizing radiation-induced cytotoxicity in vitro (Cano et al., 2010).
Synthesis of Analgesic Agents
Novel pyrimidine derivatives including 6-bromo-3-(2-morpholino methyl amino)-6-substituted phenyl pyrimidin-4-yl-2H-chromone-2-one have been synthesized and evaluated for analgesic activity, showing significant results compared to standard drugs like Diclofenac sodium (Chaudhary et al., 2012).
Photophysics and Biomolecular Binding Properties
A study on 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines highlighted their synthesis and photophysical analyses, revealing strong interactions with ct-DNA, which could be attributed to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).
Inhibitors of the PI3K-AKT-mTOR Pathway
In cancer research, 4-(Pyrimidin-4-yl)morpholines have been identified as privileged pharmacophores for inhibiting the PI3K and PIKKs, crucial in the PI3K-AKT-mTOR pathway. These compounds are being investigated for their potential as selective dual inhibitors of mTORC1 and mTORC2 (Hobbs et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
4-(4-bromopyrimidin-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLAJWPBZJNJDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671670 | |
Record name | 4-(4-Bromopyrimidin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663194-10-3 | |
Record name | 4-(4-Bromopyrimidin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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